molecular formula C5H7NO2S2 B1330631 3-Methylthiophene-2-sulfonamide CAS No. 81417-51-8

3-Methylthiophene-2-sulfonamide

Cat. No.: B1330631
CAS No.: 81417-51-8
M. Wt: 177.2 g/mol
InChI Key: CCCDPFVJVPDYRU-UHFFFAOYSA-N
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Description

3-Methylthiophene-2-sulfonamide is a heterocyclic organic compound that features a thiophene ring substituted with a methyl group at the third position and a sulfonamide group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylthiophene-2-sulfonamide typically involves the sulfonation of 3-methylthiophene followed by the introduction of the sulfonamide group. One common method includes:

    Sulfonation: 3-Methylthiophene is treated with sulfur trioxide or chlorosulfonic acid to introduce the sulfonic acid group at the second position.

    Amidation: The resulting 3-methylthiophene-2-sulfonic acid is then reacted with ammonia or an amine to form the sulfonamide.

Industrial Production Methods: Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction conditions precisely, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 3-Methylthiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized under specific conditions, leading to

Properties

IUPAC Name

3-methylthiophene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO2S2/c1-4-2-3-9-5(4)10(6,7)8/h2-3H,1H3,(H2,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCCDPFVJVPDYRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00321267
Record name 3-Methyl-2-thiophenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00321267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81417-51-8
Record name NSC372540
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Methyl-2-thiophenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00321267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methylthiophene-2-sulfonamide
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Synthesis routes and methods

Procedure details

The procedure of Example 3A was followed with 3-methylthiophene (10.0 g, 102 mmole), chlorosulfonic acid (29.58 g, 255 mmoles) in chloroform (200 ml), concentrated ammonium hydroxide, to provide 3-methyl-2-thiophenesulfonamide.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
29.58 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four

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